6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester
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Overview
Description
6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzophenone and tert-butyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinoline ring. This can be achieved using reagents like polyphosphoric acid or sodium ethoxide.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, bromoquinoline.
Scientific Research Applications
Chemistry
In chemistry, 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic properties. They are being investigated for use in treating diseases such as malaria and tuberculosis due to their ability to interfere with the metabolic pathways of pathogens.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its quinoline backbone provides stability and colorfastness, making it suitable for use in textiles and inks.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids in bacteria, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, quinoline, shares the same core structure but lacks the tert-butyl and ester functional groups.
Chloroquine: A well-known antimalarial drug, chloroquine, has a similar quinoline backbone but different substituents.
Quinoline-2-carboxylic acid: This compound is similar but lacks the tert-butyl group and the ester functionality.
Uniqueness
6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing its stability, while the ester group increases its solubility in organic solvents, making it more versatile in various applications.
Properties
IUPAC Name |
methyl 6-tert-butyl-4-oxo-1H-quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)9-5-6-11-10(7-9)13(17)8-12(16-11)14(18)19-4/h5-8H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWGCTPAMOGCEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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